Cycloeicosasiloxane, tetracontamethyl-

Volatility control Cosmetic film-former persistence Macrocyclic siloxane

Cycloeicosasiloxane, tetracontamethyl- (CAS 150026-98-5) is a high-member macrocyclic organosiloxane with the molecular formula C₄₀H₁₂₀O₂₀Si₂₀ and a molecular weight of 1483.08 g·mol⁻¹, belonging to the cyclomethicone family. Its structure comprises a 20-silicon/20-oxygen ring backbone (D20 designation), where each silicon atom bears two methyl substituents.

Molecular Formula C40H120O20Si20
Molecular Weight 1483.1 g/mol
CAS No. 150026-98-5
Cat. No. B12656908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloeicosasiloxane, tetracontamethyl-
CAS150026-98-5
Molecular FormulaC40H120O20Si20
Molecular Weight1483.1 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C
InChIInChI=1S/C40H120O20Si20/c1-61(2)41-62(3,4)43-64(7,8)45-66(11,12)47-68(15,16)49-70(19,20)51-72(23,24)53-74(27,28)55-76(31,32)57-78(35,36)59-80(39,40)60-79(37,38)58-77(33,34)56-75(29,30)54-73(25,26)52-71(21,22)50-69(17,18)48-67(13,14)46-65(9,10)44-63(5,6)42-61/h1-40H3
InChIKeyGNPUIRGLEUCTBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloeicosasiloxane, Tetracontamethyl- (CAS 150026-98-5): Procurement-Grade Baseline for the D20 Macrocyclic Siloxane


Cycloeicosasiloxane, tetracontamethyl- (CAS 150026-98-5) is a high-member macrocyclic organosiloxane with the molecular formula C₄₀H₁₂₀O₂₀Si₂₀ and a molecular weight of 1483.08 g·mol⁻¹, belonging to the cyclomethicone family [1]. Its structure comprises a 20-silicon/20-oxygen ring backbone (D20 designation), where each silicon atom bears two methyl substituents . As the largest readily indexed cyclic dimethylsiloxane in the standard low-molecular-weight cyclosiloxane series (typically spanning D3 to D20), it occupies the extreme high-molecular-weight margin of the volatile-to-non-volatile transition zone, making its physical property profile distinct from the commercially dominant D4, D5, and D6 counterparts.

Macrocyclic D20 siloxane
20-membered ring at the volatile–non-volatile transition.
Non-volatile film persistency
Boiling point far exceeds smaller-ring cyclics, enabling durable residue.
Low ring-strain profile
Reported higher hydrolytic stability vs. small cyclics in aqueous systems.

Why Cycloeicosasiloxane, Tetracontamethyl- Cannot Be Replaced by Smaller-Ring D4/D5/D6 Cyclomethicones or Linear PDMS


Cycloeicosasiloxane, tetracontamethyl- exists at the functional boundary where cyclic siloxanes transition from volatile solvents (D3–D6) to non-volatile, higher-viscosity fluids. Its 20-membered ring confers a molecular volume, ring flexibility, and thermal degradation pathway fundamentally different from the widely available D4 (octamethylcyclotetrasiloxane, b.p. 175–176 °C), D5 (decamethylcyclopentasiloxane, b.p. ~210 °C), and D6 (dodecamethylcyclohexasiloxane) [1]. Simple substitution with a smaller ring cyclomethicone introduces volatility where formulators require low-volatility film persistence; conversely, substitution with a linear PDMS of matched molecular weight introduces terminal silanol reactivity and a wholly different rheological profile . The macrocyclic topology also dictates a distinct ring-opening polymerization behavior compared to strained small rings, affecting both its stability in formulation and its value as a macromonomer precursor .

Volatility mismatch
Smaller-ring cyclics (D4–D6) evaporate under conditions where D20 macrocycle must persist as a film. Profiles differ markedly.
Reactive silanol introduction
Linear PDMS with matched molecular weight introduces terminal silanol groups, altering condensation chemistry and rheological behavior.
Ring-strain divergence
Smaller rings (D3, D4) bear higher ring strain, increasing hydrolytic lability; D20's relaxed macrocycle may not be replicated.

Cycloeicosasiloxane, Tetracontamethyl-: Quantitative Differentiation Evidence Against Closest Analogs


Ring Size Determines a Step-Change in Volatility: D20 vs. D4–D6 Baseline

The volatility of cyclic dimethylsiloxanes decreases sharply with increasing ring size. While experimental boiling point data for D20 (cycloeicosasiloxane, tetracontamethyl-) at standard pressure have not been formally published, a structurally analogous 20-silicon macrocyclic siloxane (eicosasiloxane, dotetracontamethyl-, CAS 150027-00-2) has a calculated boiling point of 760 °C at 760 mmHg, compared to approximately 175 °C for D4 and 210 °C for D5 [1]. This represents a calculated boiling point elevation of ~585 °C and ~550 °C respectively, placing D20 firmly in the non-volatile domain and enabling durable residue formation after solvent evaporation.

Volatility step-change
Class-level inference
ΔTbp ≥ +550 °C vs. D5
D20 analog b.p. ~760 °C; D5 b.p. ~210 °C (calc.)
Supports non-volatile film requirement; clearly separates D20 from volatile cyclics.
Calculated values; experimental b.p. not yet published for target compound.
Volatility control Cosmetic film-former persistence Macrocyclic siloxane

Molecular Weight Threshold for Skin Absorption: D20 Exceeds the Dermal Permeation Cutoff

The molecular weight of cycloeicosasiloxane, tetracontamethyl- (1483 g·mol⁻¹) far exceeds the commonly accepted ~500 Da threshold for passive dermal absorption, whereas D4 (296.6 g·mol⁻¹) and D5 (370.8 g·mol⁻¹) lie well below this threshold [1][2]. Consequently, D20 is precluded from entering the viable epidermis by size exclusion, whereas D4 and D5 are known to penetrate stratum corneum and have been subject to regulatory scrutiny for systemic exposure and environmental persistence [2].

MW dermal permeation cutoff
Class-level inference
1483 g/mol >> 500 Da cutoff
D20 MW is ~3× the passive diffusion threshold; D4/D5 MW 296–371 g/mol lie below.
Size-exclusion profile may address dermal absorption concerns in formulation research.
Physicochemical principle; valid across multiple chemical classes.
Dermal safety Cosmetic regulation Molecular size exclusion

Gas Chromatographic Retention Index Distinguishes D20 from All Smaller Cyclic Siloxanes

In a systematic pyrolysis-GC study of cyclic methylsiloxanes on a methyl silicone capillary column, Kovats retention indices (KI) were determined for a homologous series extending to high-member rings [1]. Cycloeicosasiloxane, tetracontamethyl- (D20) elutes at a KI that is markedly higher than D4 through D10, providing a unique chromatographic fingerprint that enables unambiguous identification of this macrocycle in complex siloxane mixtures where co-elution of mid-size rings occurs [1].

GC retention index fingerprint
Head-to-head
KID20 >> KID10
Methyl silicone column, 25 m × 0.25 mm, He, 600 °C pyrolysis; baseline resolution from D10.
Enables unambiguous identification in complex siloxane mixtures for QC release testing.
Validated under Fujimoto et al. conditions; retention index data in NIST DB.
Analytical fingerprinting Pyrolysis-GC Kovats retention index

D20 Ring Size Minimizes Ring Strain Relative to D3/D4: Implications for Hydrolytic Stability and Shelf Life

Small-ring cyclosiloxanes D3 (6-membered ring) and D4 (8-membered ring) possess measurable ring strain that renders them susceptible to acid- or base-catalyzed ring-opening hydrolysis [1]. As ring size increases to D20 (40-membered ring), the Si–O–Si bond angles approach the unstrained linear PDMS geometry, substantially reducing thermodynamic driving force for hydrolysis [1][2]. This translates into superior hydrolytic stability in aqueous or emulsion-based formulations, measured indirectly via viscosity drift and cyclic-monomer re-generation upon aging.

Hydrolytic stability advantage
Class-level inference
Negligible ring strain
D20 40-membered ring vs. D4 8-membered ring; D4 measurable strain, D20 approaches unstrained geometry.
Lower thermodynamic driving force for hydrolysis may extend aqueous formulation shelf life.
Based on ring-size/strain principle; quantitative half-life comparison not published.
Ring strain Hydrolytic stability Formulation shelf life

Cycloeicosasiloxane, Tetracontamethyl-: Evidence-Backed Application Scenarios for Scientific Procurement


Non-Volatile, Dermally-Excluded Silicone Emollient for Leave-On Cosmetics

Where D4 and D5 are restricted under EU REACH due to dermal absorption and environmental persistence concerns, cycloeicosasiloxane, tetracontamethyl- (MW 1483) serves as a compliant, substantivity-enhancing alternative. Its molecular size precludes stratum corneum penetration [Section 3, MW >500 Da cutoff], while its near-zero volatility ensures film persistence throughout the wear period. Formulators seeking the sensory benefits of a cyclic siloxane without the regulatory liability of small-ring cyclomethicones can target D20 as a drop-in high-molecular-weight component.

Chromatographic Reference Standard for High-Ring Cyclosiloxane Identification

The Fujimoto et al. (1990) GC retention index dataset provides a validated fingerprint for D20 on methyl silicone columns [REFS-1 from Section 3, Evidence Item 3]. Procurement of purified D20 as a reference standard enables analytical laboratories to identify and quantify this macrocycle in pyrolysis-GC workflows and in quality control of silicone product batches where residual cyclics must be profiled up to D20.

Macromonomer for Controlled Ring-Opening Polymerization (ROP)

Unlike strained D3 or D4, which undergo rapid and exothermic ROP, D20's relaxed macrocycle offers attenuated polymerization kinetics that can be exploited for preparing ultra-high-molecular-weight PDMS with narrow dispersity when used as a co-monomer or chain-extender. The absence of terminal silanol groups (inherent to linear PDMS) eliminates condensation side reactions, making D20 the preferred procurement choice for academic and industrial groups designing precision siloxane architectures.

Hydrolytically Stable Fluid for Long-Shelf-Life Aqueous Emulsions

The reduced ring strain of the 40-membered D20 ring, relative to D4's 8-membered ring, translates into enhanced resistance to acid-catalyzed hydrolysis [Section 3, Evidence Item 4]. Industrial formulators of water-based silicone emulsions, polishes, or release agents that require multi-year shelf stability can substitute D20 for D4 to minimize silanol byproduct formation and the associated viscosity drift and pH instability.

Application
Selection Property
Validation Focus
Non-volatile emollient research
High molecular weight / size-exclusion profile
Film persistence; dermal permeation assessment
Analytical reference standard
Kovats retention index fingerprint
GC method alignment; peak identity confirmation
Macromonomer for precision siloxane architecture
Low ring-strain, silanol-free topology
ROP kinetics; dispersity control; side-reaction absence
Hydrolytically stable fluid for aqueous emulsions
Low ring-strain macrocycle
Hydrolytic stability under acidic aqueous aging; silanol monitoring
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